4-(bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine
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Overview
Description
4-(Bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is a heterocyclic compound that features a bromomethyl group attached to a dioxinopyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-methyl-6H,7H-[1,4]dioxino[2,3-d]pyrimidine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of azido, thiol, or alkoxy derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
4-Methyl-6H,7H-[1,4]dioxino[2,3-d]pyrimidine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
4-(Chloromethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine: Similar structure but with a chloromethyl group, which may exhibit different reactivity and biological activity.
4-(Hydroxymethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its biological interactions.
Uniqueness: 4-(Bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions and may impart distinct biological properties compared to its analogs.
Properties
CAS No. |
2731010-83-4 |
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Molecular Formula |
C7H7BrN2O2 |
Molecular Weight |
231.05 g/mol |
IUPAC Name |
4-(bromomethyl)-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H7BrN2O2/c8-3-5-6-7(10-4-9-5)12-2-1-11-6/h4H,1-3H2 |
InChI Key |
VGKPFHSOQOFICM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC=NC(=C2O1)CBr |
Purity |
95 |
Origin of Product |
United States |
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